Cas no 645-65-8 (2-(1H-Imidazol-5-yl)acetic acid)

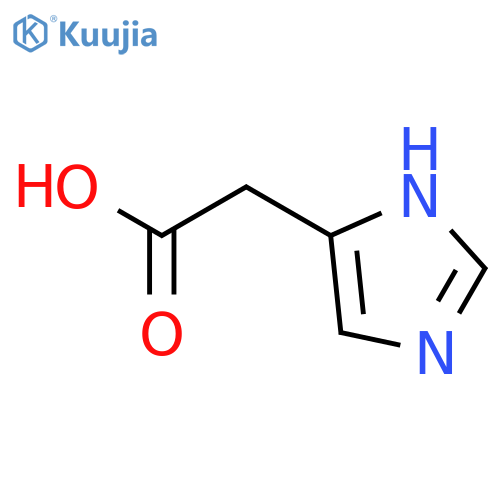

645-65-8 structure

商品名:2-(1H-Imidazol-5-yl)acetic acid

2-(1H-Imidazol-5-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(1H-Imidazol-5-yl)acetic acid

- (1H-Imidazol-4-yl)acetic acid

- (1H-Imidazol-4-yl)-acetic acid

- 1H-Imidazol-4-ylacetic acid hydrochloride

- 4(5)-Imidazoleacetate

- IMIDAZOLE-4-ACETIC ACID

- Imidazolyl-4-acetic acid

- (imidazol-4-yl)acetic acid

- 1H-imidazol-4-ylacetic acid

- 1H-imidazole-4-acetic acid

- 2-(1H-IMidazol-5-yl)acetic acid hydrochloride

- 2-(1H-imidazol-5-yl)ethanoic acid

- 2-(3H-IMIDAZOL-4-YL)ACETIC ACID

- 2-(iMidazol-4-yl)acetic acid

- 4-carboxymethyl-imidazole

- 4-imidazolylacetic acid

- midazole-4-acetic acidI

- TS-01654

- BDBM50026410

- 2-(1H-imidazole-5-yl)acetic acid

- Imidazoleacetic acid (VAN)

- Imidazole acetic acid

- CHEBI:70804

- A835408

- 1H-Imidazol-4-ylacetic acid #

- NCGC00015544-04

- NSC 60104

- MFCD01570463

- Imidazole-4-aceticacid

- CHEMBL784

- NCGC00015544-02

- EN300-99349

- NS00014847

- NCGC00162202-01

- NCGC00015544-05

- HY-113413

- Spectrum_001878

- imidazol-5-ylacetic acid

- NCGC00162202-02

- imidazoleacetic acid

- NCGC00162202-03

- C02835

- NCGC00015544-01

- (1H-Imidazol-4-yl)acetic acid;Imidazole-4-acetic acid;2-(1H-imidazol-5-yl)acetic acid

- CHEBI:16974

- 2-(1H-imidazol-5-yl)aceticacid

- IZC

- PDSP2_000241

- 4-Imidazoleacetate

- BDBM85712

- Imidazole-5-acetic acid

- DTXSID50214751

- AMY39839

- 4-Imidazoleacetic acid

- 2-(1H-imidazol-4-yl)acetic acid

- KBio2_004967

- NSC_96215

- Biomol-NT_000244

- IMAC

- NSC-60104

- NSC60104

- BPBio1_000793

- Lopac0_000609

- C16158

- IGZ30Z24EJ

- NCGC00015544-06

- KBio2_007535

- C2367A7F-EFBF-4ACE-A441-496E7F6B49FD

- Lopac-I-0375

- NCGC00015544-03

- A846463

- 1H-imidazol-5-ylacetic acid

- KBio1_001712

- CAS_645-65-8

- 1h-imidazole-5-acetic acid

- Q27891434

- (3H-imidazol-4-yl)-acetic acid

- BB 0259915

- AKOS015854537

- SDCCGSBI-0050591.P003

- imidazol-4-ylacetic acid

- KBioSS_002404

- CS-0059400

- Imidazole-4-acetate

- SpecPlus_000672

- PDSP1_000242

- DivK1c_006768

- UNII-IGZ30Z24EJ

- AKOS005264531

- SCHEMBL49

- CCG-204698

- KBio2_002399

- 645-65-8

- FT-0660552

- 4(5)-Imidazolylacetic acid

- DB-291764

- acetic acid, 2-(4-imidazolyl)-

- DB-073513

- 2-(3H-imidazol -4-yl )acetic acid

-

- MDL: MFCD01570463

- インチ: 1S/C5H6N2O2/c8-5(9)1-4-2-6-3-7-4/h2-3H,1H2,(H,6,7)(H,8,9)

- InChIKey: PRJKNHOMHKJCEJ-UHFFFAOYSA-N

- ほほえんだ: O=C(O)CC1=CN=CN1

計算された属性

- せいみつぶんしりょう: 126.04298

- どういたいしつりょう: 126.043

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 116

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66A^2

- 疎水性パラメータ計算基準値(XlogP): -0.4

じっけんとくせい

- 密度みつど: 1.426

- ふってん: 447.343 °C at 760 mmHg

- フラッシュポイント: 447.343 °C at 760 mmHg

- PSA: 65.98

- LogP: 0.03680

- FEMA: 3649

2-(1H-Imidazol-5-yl)acetic acid セキュリティ情報

- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

2-(1H-Imidazol-5-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB288271-100 mg |

(1H-Imidazol-4-yl)-acetic acid, 95%; . |

645-65-8 | 95% | 100MG |

€161.20 | 2022-06-02 | |

| Enamine | EN300-1139262-0.05g |

2-(1H-imidazol-4-yl)acetic acid |

645-65-8 | 95.0% | 0.05g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-99349-10.0g |

2-(1H-imidazol-4-yl)acetic acid |

645-65-8 | 10g |

$208.0 | 2023-06-01 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YC441-50mg |

2-(1H-Imidazol-5-yl)acetic acid |

645-65-8 | 95+% | 50mg |

248.0CNY | 2021-07-15 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD61795-5g |

2-(1H-Imidazol-5-yl)acetic acid |

645-65-8 | 95% | 5g |

¥2000.0 | 2024-04-18 | |

| Alichem | A069004253-25g |

2-(1H-Imidazol-5-yl)acetic acid |

645-65-8 | 95% | 25g |

$561.56 | 2023-09-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H915423-5g |

2-(1H-Imidazol-5-yl)acetic acid |

645-65-8 | 95% | 5g |

5,499.00 | 2021-05-17 | |

| Enamine | EN300-99349-0.25g |

2-(1H-imidazol-4-yl)acetic acid |

645-65-8 | 0.25g |

$19.0 | 2023-06-01 | ||

| Enamine | EN300-99349-0.5g |

2-(1H-imidazol-4-yl)acetic acid |

645-65-8 | 0.5g |

$21.0 | 2023-06-01 | ||

| Enamine | EN300-99349-1.0g |

2-(1H-imidazol-4-yl)acetic acid |

645-65-8 | 1g |

$27.0 | 2023-06-01 |

2-(1H-Imidazol-5-yl)acetic acid 関連文献

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

645-65-8 (2-(1H-Imidazol-5-yl)acetic acid) 関連製品

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:645-65-8)2-(1H-Imidazol-5-yl)acetic acid

清らかである:99%/99%

はかる:5g/1g

価格 ($):882.0/288.0